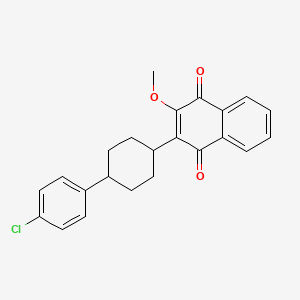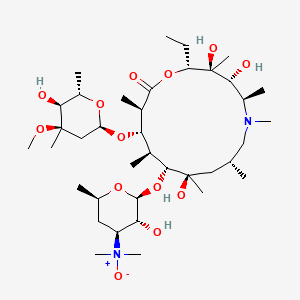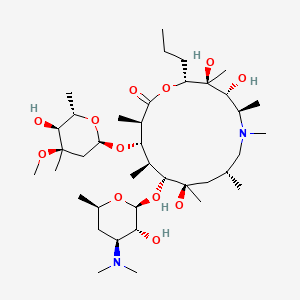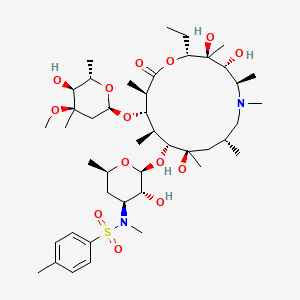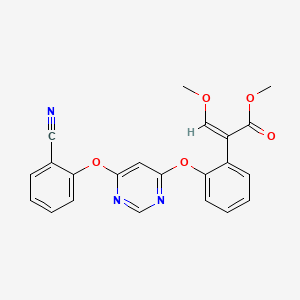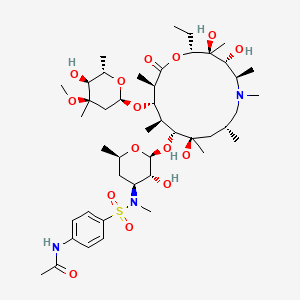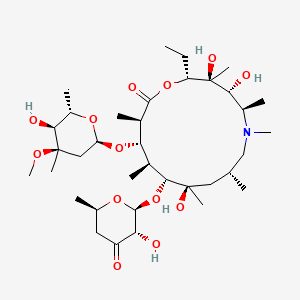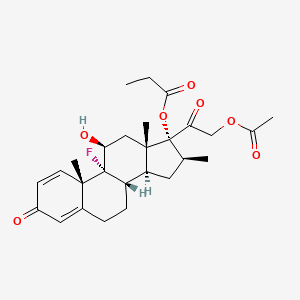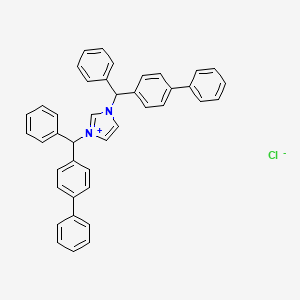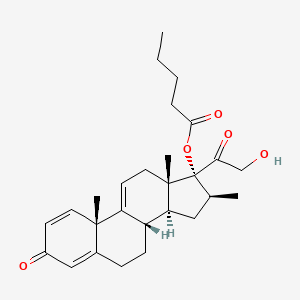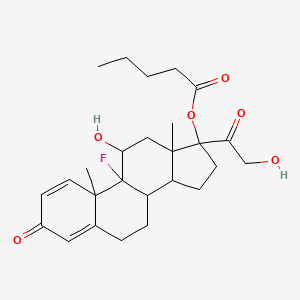
(E)-Cefodizime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Cefodizime is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-negative bacteria and is used to treat various infections, including respiratory tract infections, urinary tract infections, and skin infections. The compound is characterized by its stability against beta-lactamase enzymes, which are produced by certain bacteria to confer resistance against beta-lactam antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The process typically starts with the acylation of 7-aminocephalosporanic acid (7-ACA) with appropriate acylating agents
Industrial Production Methods: Industrial production of (E)-Cefodizime involves large-scale fermentation processes to produce the cephalosporin core, followed by chemical modification steps to introduce the necessary side chains. The process is optimized for high yield and purity, ensuring that the final product meets stringent pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: (E)-Cefodizime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its antibacterial activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
(E)-Cefodizime has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of beta-lactam antibiotics and their mechanisms of action.
Biology: Researchers use this compound to study bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: The compound is investigated for its efficacy in treating various bacterial infections and its potential use in combination therapies.
Industry: this compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
(E)-Cefodizime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to cell lysis and death of the bacteria. The compound’s stability against beta-lactamase enzymes further enhances its effectiveness against resistant bacterial strains.
Comparison with Similar Compounds
Ceftriaxone: Another third-generation cephalosporin with a similar spectrum of activity but different pharmacokinetic properties.
Cefotaxime: Similar to (E)-Cefodizime in terms of antibacterial activity but differs in its chemical structure and stability.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa, a feature that distinguishes it from this compound.
Uniqueness: this compound is unique due to its specific (E)-configuration, which contributes to its stability and effectiveness. Its broad-spectrum activity and resistance to beta-lactamase enzymes make it a valuable antibiotic in clinical settings.
Properties
CAS No. |
97180-26-2 |
|---|---|
Molecular Formula |
C20H20N6O7S4 |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12+/t13-,17-/m1/s1 |
InChI Key |
XDZKBRJLTGRPSS-ZSKFQXOHSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O |
Canonical SMILES |
CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


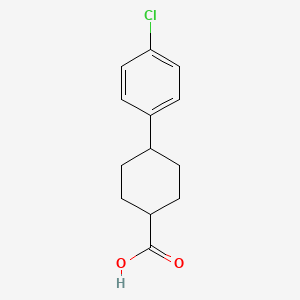
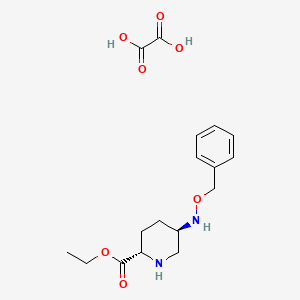
![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)
